molecular formula C13H13BrN4O4S2 B1257698 3-bromo-N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide

3-bromo-N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B1257698
M. Wt: 433.3 g/mol
InChI Key: RQUSDTWRBIDVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide is an organohalogen compound and a carbonyl compound.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Sych et al. (2019) expanded the derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including compounds structurally related to "3-bromo-N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide." These compounds demonstrated significant antimicrobial and antifungal activities, showing sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. The study identified a specific compound with high antimicrobial activity, indicating the potential for further research in this area (Sych et al., 2019).

Anticancer Activity

Tiwari et al. (2017) synthesized a series of novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups, which are associated with significant biological properties. The synthesized compounds were evaluated for their in vitro anticancer activity against various human cancer cell lines. Notably, most compounds exhibited promising anticancer activity, with GI50 values comparable to the standard drug Adriamycin. The study emphasizes the potential of these compounds as anticancer agents, highlighting the therapeutic relevance of the thiadiazole scaffold and benzamide groups (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

properties

Product Name

3-bromo-N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide

Molecular Formula

C13H13BrN4O4S2

Molecular Weight

433.3 g/mol

IUPAC Name

3-bromo-N-(5-morpholin-4-ylsulfonyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C13H13BrN4O4S2/c14-10-3-1-2-9(8-10)11(19)15-12-16-17-13(23-12)24(20,21)18-4-6-22-7-5-18/h1-3,8H,4-7H2,(H,15,16,19)

InChI Key

RQUSDTWRBIDVPI-UHFFFAOYSA-N

SMILES

C1COCCN1S(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1COCCN1S(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-bromo-N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 6
3-bromo-N-[5-(4-morpholinylsulfonyl)-1,3,4-thiadiazol-2-yl]benzamide

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